molecular formula C15H15F3N4OS B2917311 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide CAS No. 1775410-79-1

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide

Número de catálogo: B2917311
Número CAS: 1775410-79-1
Peso molecular: 356.37
Clave InChI: VYOIVLCCKOYXTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research. Its molecular structure incorporates key features associated with potent biological activity, particularly a phenylaminopyrimidine (PAP) scaffold. This scaffold is a recognized privileged structure in drug discovery and is found in several approved and investigational anti-tumor agents . The compound's design, featuring a thiophene carboxamide moiety linked to a trifluoromethylpyrimidine-substituted piperidine, suggests potential for its development as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor . EGFR is a well-validated target in cancer therapy, especially for non-small cell lung cancer (NSCLC), as it plays a critical role in regulating cell growth, proliferation, and differentiation . Compounds with similar structural motifs have demonstrated promising anti-tumor activities in vitro against various human tumor cell lines, such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma), in some cases exceeding the potency of established drugs like Gefitinib . The primary mechanism of action for this class of compounds is through the inhibition of EGFR signaling, which can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase in susceptible cancer cells . This compound is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Propiedades

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h3,6-9,11H,1-2,4-5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIVLCCKOYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

    Formation of Intermediates: The synthesis begins with the preparation of the pyrimidine and piperidine intermediates. These intermediates are often synthesized through nucleophilic substitution reactions and cyclization processes.

    Coupling Reaction: The key step involves the coupling of the pyrimidine intermediate with the thiophene carboxamide moiety using a palladium-catalyzed Suzuki–Miyaura coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules with desired properties.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrimidine ring are known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific signaling pathways, depending on its binding interactions.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name & Structure Molecular Weight Key Substituents Therapeutic Target/Application Source (Evidence ID)
N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide (Target Compound) Not reported Thiophene-3-carboxamide Inferred JAK inhibition (hypothetical) N/A
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Not reported Pyrrolo[2,3-d]pyrimidine, isonicotinoyl JAK1/JAK2 inhibition (inflammatory, autoimmune)
Goxalapladib (C40H39F5N4O3) 718.80 Naphthyridine, biphenyl-trifluoromethyl Atherosclerosis
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide 408.4 Tetrahydroindazole, methyl-pyrimidine Not reported

Key Differences and Implications

Core Heterocycles and Target Selectivity The target compound employs a thiophene-3-carboxamide group, contrasting with the pyrrolo[2,3-d]pyrimidine in the JAK inhibitor from –6. Pyrrolo-pyrimidine derivatives are known for high JAK affinity due to their planar structure and hydrogen-bonding capacity . The thiophene group, being less polar, may alter binding kinetics or isoform selectivity (e.g., JAK1 vs. JAK3). Goxalapladib () utilizes a naphthyridine core, conferring distinct pharmacokinetic properties (e.g., higher molecular weight, 718.80) suited for chronic conditions like atherosclerosis .

The trifluoromethyl group in all compounds improves metabolic stability and lipophilicity, critical for oral bioavailability .

Therapeutic Applications JAK inhibitors (–6) are validated in autoimmune diseases (e.g., rheumatoid arthritis) due to cytokine signaling blockade . The target compound’s structural similarity suggests overlapping mechanisms but requires empirical validation. Goxalapladib exemplifies how divergent scaffolds (naphthyridine vs. pyrimidine) can redirect applications to non-immunological targets like atherosclerosis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.